4-(10-Bromoanthracen-9-yl)benzonitrile
Overview
Description
4-(10-Bromoanthracen-9-yl)benzonitrile is an organic compound with the molecular formula C21H12BrN and a molecular weight of 358.23 . It is often used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through a Suzuki coupling reaction. The specific steps include reacting 9-bromoanthracene with phenylboronic acid under palladium catalysis to produce 4-(10-(9-bromoanthracene))phenylboronic acid, which is then subjected to a dehydroxymethylation reaction to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromoanthracene group attached to a benzonitrile group .Chemical Reactions Analysis
This compound is often used as an intermediate in the synthesis of other organic compounds. Due to the presence of a bromine atom, it can also be used as an initiator or catalyst .Scientific Research Applications
OLED and Electroluminescent Device Development
4-(10-Bromoanthracen-9-yl)benzonitrile and its derivatives are extensively used in the development of organic light-emitting diodes (OLEDs). Studies have shown that anthracene-based compounds are effective in creating efficient blue-emitting materials for OLEDs. For instance, Wang et al. (2020) synthesized novel bipolar anthracene-based compounds for deep-blue fluorescent OLEDs, highlighting their effectiveness in nondoped electroluminescent devices due to their chemical structures impacting thermal, photophysical, and electroluminescence properties (Wang et al., 2020). Similarly, Xing et al. (2021) developed anthracene-based emitters for deep blue OLEDs, demonstrating the influence of molecular packing on photoluminescence quantum yields and device performance (Xing et al., 2021).
Electrochemistry and Chemiluminescence Research
Anthracene derivatives are also significant in electrochemistry and electrogenerated chemiluminescence (ECL) studies. Suk et al. (2011) investigated the electrochemical properties and ECL of 9-naphthylanthracene derivatives, revealing insights into their excimer emission and potential in organic nanoparticle production (Suk et al., 2011).
Photophysical Characterization and Sensor Applications
These compounds are also utilized in photophysical characterization and sensor development. Gray et al. (2015) examined 9,10-disubstituted anthracene chromophores, assessing their suitability for applications like OLEDs and triplet-triplet annihilation upconversion (Gray et al., 2015). Additionally, anthracene-derived Schiff base compounds have been synthesized and characterized for their potential as sensors for bovine serum albumin and in optical cell imaging (Densil et al., 2018).
NLO (Nonlinear Optical) Applications
Selected molecules based on (-1-cyanovinyl)benzonitrile, related to anthracene derivatives, have been studied for their potential in nonlinear optical (NLO) applications. Mydlova et al. (2020) conducted both experimental and computational studies to measure the linear and nonlinear optical parameters of these molecules, demonstrating their significant NLO responses (Mydlova et al., 2020).
Additional Applications
Further research into anthracene derivatives includes exploring their use in various chemical reactions and complex formations. For example, the study of metal ion coordination with asymmetric fan-shaped dendrimers at the air-water interface includes anthracene derivatives (Yang et al., 2011). Also, the electro-oxidation behavior of methoxyanthracenes in benzonitrile has been investigated for potential applications in electrochemical reactions (Özyörük & Yildiz, 1987).
Properties
IUPAC Name |
4-(10-bromoanthracen-9-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrN/c22-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)15-11-9-14(13-23)10-12-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHJKKXBUXNXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283379 | |
Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937372-45-7 | |
Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937372-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(10-Bromoanthracen-9-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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